2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine
Overview
Description
2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine is a compound with the CAS Number: 115749-42-3 . It has a molecular weight of 201.25 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The compound has been synthesized in studies, with detailed spectral characterizations using 1H NMR, 13C NMR, mass, and Fourier transform infrared (FT-IR) spectroscopy . The optimized geometry was computed using the density functional theory method at the B3LYP/6-311++G (d,p) basis set .Molecular Structure Analysis
The theoretical FT-IR and NMR (1H and 13C) analysis are agreed to validate the structural assignment made for the compound . Frontier molecular orbitals, molecular electrostatic potential, Mulliken atomic charge, electron localization function, localized orbital locator, natural bond orbital, nonlinear optical, Fukui functions, and quantum theory of atoms in molecules analyses are undertaken and meticulously interpreted, providing profound insights into the molecular nature and behaviors .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 201.25 .Scientific Research Applications
-
Organic Synthesis and Pharmaceutical Chemistry
- Imidazo[1,2-a]pyridines, a class of compounds similar to the one you mentioned, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
- They are directly functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .
- The results of these reactions are imidazo[1,2-a]pyridine derivatives, which have various applications in the field of organic synthesis .
-
Antituberculosis Agents
- Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .
- These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
-
Antibacterial and Antifungal Agents
-
Antiviral Agents
-
Anti-inflammatory Drugs
-
Treatment of Neurological Disorders
-
Anticancer Agents
-
Treatment of Cardiovascular Diseases
-
Antiulcer Drugs
-
Antihelmintic Drugs
-
Antiprotozoal and Antibacterial Drugs
-
Anti Rheumatoid Arthritis Drugs
properties
IUPAC Name |
2-thiophen-2-ylimidazo[1,2-a]pyrimidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c11-9-8(7-3-1-6-15-7)13-10-12-4-2-5-14(9)10/h1-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBJBKAVDGYVEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=CS3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587727 | |
Record name | 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine | |
CAS RN |
904817-81-8 | |
Record name | 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.